molecular formula C2BrF2NO B2952763 N-(Difluoromethylidene)carbamoyl bromide CAS No. 2416233-72-0

N-(Difluoromethylidene)carbamoyl bromide

Cat. No.: B2952763
CAS No.: 2416233-72-0
M. Wt: 171.929
InChI Key: KFYQJXDJXUPMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Difluoromethylidene)carbamoyl bromide (CAS 2416233-72-0) is a chemical reagent with the molecular formula C2BrF2NO and a molecular weight of 171.93 g/mol . Its structure, represented by the SMILES notation O=C(Br)N=C(F)F, features a reactive carbamoyl bromide group directly linked to a difluoromethylidene moiety . This unique structure suggests potential utility in organic synthesis as a building block for introducing fluorinated groups into target molecules. Researchers may explore its applications in the synthesis of complex fluorinated organic compounds, given the increasing importance of fluorine in pharmaceuticals and materials science. The presence of both bromine and fluorine atoms makes it a candidate for further functionalization, potentially serving as a precursor in the synthesis of carbamoyl fluorides, which are valuable intermediates in chemical biology and synthetic chemistry . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(difluoromethylidene)carbamoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF2NO/c3-1(7)6-2(4)5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYQJXDJXUPMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Difluoromethylidene Carbamoyl Bromide and Precursors

Strategies for the Construction of the N-(Difluoromethylidene) Moiety

The introduction of the N-(difluoromethylidene) group is a critical challenge in the synthesis of these compounds. The most effective strategies leverage fluorination techniques applied to suitable precursors.

Desulfurization-Fluorination Approaches

A prominent and effective method for creating the N=CF2 group is through the desulfurization-fluorination of thioformamides. This transformation replaces a carbon-sulfur double bond with two carbon-fluorine single bonds, providing a direct route to the desired functionality.

The synthesis of N-difluoromethylcarbamoyl fluorides serves as a crucial step and a foundational methodology for accessing the broader class of N-CF2H carbonyl compounds. nih.govacs.org This process typically involves a one-pot conversion of thioformamides through a desulfurization-fluorination reaction coupled with an acylation or carbonylation step. nih.govnih.gov Thioformamides (R-NH-C(H)=S) are chosen as starting materials for this transformation. bohrium.com

The reaction is generally mediated by a fluoride (B91410) source, such as silver(I) fluoride (AgF), which facilitates the replacement of sulfur with fluorine. acs.orgnih.gov The process can be conceptualized as a desulfurizative fluorination of the thioformyl (B1219250) group (H-C=S) to directly yield the N-CF2H moiety. acs.orgnih.gov This method has been developed into a practical and operationally simple protocol to access N-CF2H amides and related carbonyl derivatives, establishing N-difluoromethylcarbamoyl fluorides as versatile building blocks for further chemical diversification. nih.govbohrium.com

Initial studies demonstrated the feasibility of this approach, although yields were sometimes modest due to competing side reactions. acs.orgnih.gov For instance, the direct desulfurizative fluorination of N-cyclohexyl-N-thioformylbenzamide with AgF yielded the desired N-CF2H amide but in low yield. acs.orgnih.gov To overcome this, a refined strategy involving the direct desulfurization-fluorination of a monosubstituted thioformamide (B92385) coupled with a carbonylation step was developed, proving more efficient. acs.orgnih.gov

Below is a table summarizing the scope of the one-pot desulfurization-fluorination and acylation procedure for synthesizing various N-difluoromethylcarbamoyl fluorides from thioformamide precursors.

EntryThioformamide PrecursorAcylating AgentProductYield (%)
1N-([1,1'-biphenyl]-4-yl)thioformamideBenzoyl chlorideN-([1,1'-biphenyl]-4-yl)-N-(difluoromethyl)benzamide85
2N-(4-methoxyphenyl)thioformamide4-Methoxybenzoyl chlorideN-(difluoromethyl)-N,4-bis(4-methoxyphenyl)benzamide78
3N-(naphthalen-2-yl)thioformamideNaphthalen-2-carbonyl chlorideN-(difluoromethyl)-N-(naphthalen-2-yl)naphthalene-2-carboxamide81
4N-(4-chlorophenyl)thioformamide4-Chlorobenzoyl chlorideN,4-bis(4-chlorophenyl)-N-(difluoromethyl)benzamide75

This table presents representative data compiled from synthetic protocols described in the literature. nih.govbohrium.com

The mechanism of desulfurization-fluorination is a complex process guided by the interplay of the fluorinating agent and the thioformamide substrate. nih.gov The reaction is believed to proceed through the activation of the thioformyl group by the metal fluoride, typically AgF. acs.orgnih.gov The silver cation coordinates to the sulfur atom, increasing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack by the fluoride anion.

This sequence of sulfur-coordination followed by fluoride attack likely occurs twice to replace the sulfur atom with two fluorine atoms, thereby forming the difluoromethyl group. acs.orgnih.gov During the development of these methods, competing reaction pathways were identified as a significant challenge. nih.gov For example, in substrates containing another carbonyl group (thioformyl-amides), the fluoride nucleophile could attack the more electrophilic carbonyl carbon instead of the thioformyl carbon, leading to undesired byproducts and lower yields of the target N-CF2H compound. acs.orgnih.gov

This observation led to a revised strategy where simpler monosubstituted thioformamides are used, and the carbamoyl (B1232498) structure is introduced concurrently in a coupled carbonylation step. This approach avoids the competing intramolecular reactions and provides a more direct and higher-yielding pathway to N-difluoromethylcarbamoyl fluorides. acs.orgnih.gov Computational studies have been employed to guide the development of these protocols, helping to predict substrate reactivity and optimize reaction conditions. nih.govbohrium.com

The synthesis of the corresponding N-(difluoromethylidene)carbamoyl bromide can be envisioned as an extension of the desulfurization-halogenation methodology. While the conversion to carbamoyl fluorides is well-documented, the synthesis of brominated analogs requires the use of a suitable brominating agent in a similar desulfurization-bromination reaction.

Chemoselective desulfurization-bromination has been successfully applied to other sulfur-containing compounds, such as carbonofluoridothioates, for the synthesis of O-bromodifluoromethylated molecules. researchgate.net This suggests that a similar principle could be applied to thioformamides. The reaction would likely involve an oxidant and a bromide source to replace the sulfur atom with two bromine atoms or a combination of bromine and fluorine. However, achieving the specific N=CFBr structure would require precise control over the halogenation steps. A more direct route would involve a halide exchange reaction on the N-difluoromethylcarbamoyl fluoride precursor, though this can be challenging. Alternatively, a modified desulfurization protocol using a reagent that can deliver both bromine and fluorine atoms might be developed to directly access the target brominated compound.

Carbonylation Reactions for Carbamoyl Structure Formation

Carbonylation reactions are fundamental to building the carbamoyl halide framework. These reactions introduce a carbonyl group (C=O) between the nitrogen atom of an amine precursor and a halide. This can be achieved through the use of phosgene-type reagents or, more recently, by leveraging C1 synthons like carbon dioxide and carbon disulfide in conjunction with other reagents. acs.orgnih.govacs.orgresearchgate.net

In the context of N-difluoromethyl compounds, the carbonylation is often coupled with the desulfurization-fluorination of thioformamides. acs.orgnih.gov This integrated approach, where the N-CF2H group is formed in the presence of a carbonylating agent, has proven to be an efficient strategy for synthesizing N-difluoromethylcarbamoyl fluorides. acs.orgnih.gov Palladium-catalyzed carbonylation reactions have also emerged as a powerful tool for constructing carbonyl compounds, including those containing fluoroalkyl groups, though their direct application to this compound is a specialized area. researchgate.netnih.gov

The use of abundant and non-toxic C1 sources like carbon dioxide (CO2) and carbon disulfide (CS2) is a highly desirable goal in modern synthetic chemistry for constructing carbamoyl structures. acs.orgresearchgate.net

Carbon Dioxide (CO2): Carbon dioxide can react with amines to form carbamate (B1207046) intermediates. frontiersin.org While CO2 itself is relatively unreactive, its activation allows it to function as a C1 synthon for carbonylation. For example, in the presence of a deoxyfluorinating reagent, CO2 has been successfully used for the direct synthesis of carbamoyl fluoride derivatives from various amines under mild conditions (1 atm, room temperature). researchgate.net The reaction proceeds by forming an "active CO2" intermediate which can then be converted to the carbamoyl halide. nih.gov This approach avoids the use of highly toxic phosgene (B1210022) derivatives.

Carbon Disulfide (CS2): Carbon disulfide is another important C1 building block used in the synthesis of organosulfur compounds. wikipedia.org It can react with amines to form dithiocarbamates, which are precursors to other functionalities. In the context of carbamoyl halide synthesis, CS2 has been employed in methods that ultimately lead to the desired carbonyl group, often through a desulfurization step. gre.ac.uk The conversion of CS2 to a carbonyl-containing compound involves replacing the sulfur atoms with oxygen, which can be achieved through various oxidative or hydrolytic processes. google.comnih.gov This route offers an alternative to phosgene-based carbonylations for the formation of the carbamoyl structure. gre.ac.uk

Application of Difluorophosgene Surrogates in Carbamoyl Halide Synthesis

The direct use of difluorophosgene (COF₂) is often avoided due to its high toxicity and gaseous nature, making commercial sources unavailable. researchgate.net To circumvent these issues, synthetic chemists have developed methods that generate difluorophosgene surrogates in situ. A prominent strategy involves the oxidation of difluorocarbene (:CF₂). organic-chemistry.orgresearchgate.net

This approach utilizes stable and easy-to-handle difluorocarbene precursors, such as (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), in combination with a mild oxidant. organic-chemistry.orgyorku.ca Pyridine N-oxides have been identified as effective oxidants for this transformation. organic-chemistry.orgyorku.ca The proposed mechanism suggests that difluorocarbene is generated from the precursor and is then oxidized to form a difluorophosgene equivalent, which readily reacts with nucleophiles like secondary amines to produce carbamoyl fluorides. organic-chemistry.org This method offers a safer and more practical route to carbamoyl halides compared to traditional phosgenation. researchgate.netnih.gov The reaction conditions are typically mild, for instance, using acetonitrile (B52724) as a solvent at 60°C. organic-chemistry.org

Precursor/ReagentRoleTypical ConditionsReference
(triphenylphosphonio)difluoroacetate (PDFA)Difluorocarbene SourceAcetonitrile, 60°C organic-chemistry.org
4-Methylpyridine N-oxideOxidant2.0 equivalents organic-chemistry.org
Secondary AminesNucleophileSubstrate researchgate.netorganic-chemistry.org

This methodology has been successfully applied to a broad scope of secondary amines, including those with diverse electronic properties and heterocyclic motifs, to yield the corresponding carbamoyl fluorides in good to excellent yields. organic-chemistry.org While primarily demonstrated for carbamoyl fluorides, this strategy provides a foundational platform for accessing other carbamoyl halides through subsequent transformations.

Difluorocarbene-Mediated Synthetic Pathways

Difluorocarbene (:CF₂) is a versatile and moderately electrophilic intermediate that serves as a cornerstone in modern organofluorine synthesis. cas.cn Its ability to react with a wide range of nucleophiles makes it an essential tool for constructing molecules containing the difluoromethylene (-CF₂-) group. cas.cn Pathways mediated by difluorocarbene are crucial for creating the N-(Difluoromethylidene) backbone of the target carbamoyl halides.

One of the most significant applications is in the synthesis of carbamoyl fluorides, which are direct precursors for this compound. yorku.ca As discussed, difluorocarbene generated from sources like PDFA can be oxidized in situ to produce a difluorophosgene surrogate, which then reacts with amines. organic-chemistry.orgyorku.ca

Difluorocarbene exists as a singlet carbene, with its reactivity governed by a balance between the electron-withdrawing inductive effect of the two fluorine atoms and the stabilizing π-donation from the fluorine lone pairs into the vacant p-orbital of the carbene carbon. cas.cn This electronic structure renders it a moderately electrophilic species. cas.cn

Its reaction mechanism typically involves the nucleophilic attack of a substrate onto the electrophilic carbene carbon. organic-chemistry.org For instance, in the synthesis of carbamoyl fluorides from secondary amines, the reaction proceeds via the in situ generation of difluorophosgene (COF₂) from difluorocarbene and an oxidant. organic-chemistry.org The secondary amine then acts as a nucleophile, attacking the carbonyl carbon of the difluorophosgene equivalent to form the carbamoyl fluoride product. organic-chemistry.org

In other contexts, difluorocarbene can react directly with heteroatom nucleophiles, such as amines or phosphines. cas.cnorganic-chemistry.orgnih.gov The initial addition of the nucleophile to :CF₂ forms a transient ylide intermediate, which can then be trapped by an electrophile or undergo further reaction. nih.gov The reaction with primary amines, for example, can lead to the formation of isocyanides through a process involving nucleophilic addition followed by base-promoted elimination steps. organic-chemistry.org

Difluorocarbene plays a pivotal role in modular synthetic strategies, where it acts as a bipolar CF₂ "linchpin" to connect separate nucleophilic and electrophilic fragments in a single process. nih.gov This approach allows for the rapid assembly of complex difluorinated molecules from simple, readily available components. nih.gov

In these modular strategies, difluorocarbene is first trapped by a nucleophile. The resulting difluoromethylated intermediate can then react with an electrophile. nih.gov This concept has been effectively demonstrated using organozinc reagents as nucleophiles. The insertion of difluorocarbene into a carbon-zinc bond generates a fluorinated organozinc species, which can subsequently be coupled with various electrophiles, including allylic halides or 1-bromoalkynes. nih.gov This modular approach significantly enhances the diversity of accessible organofluorine compounds.

Halogen Exchange Reactions for Carbamoyl Bromide Formation

The formation of a carbamoyl bromide from a more readily accessible carbamoyl chloride or fluoride is typically achieved through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. yorku.canih.gov This transformation is a key step to convert precursors synthesized via difluorocarbene chemistry into the desired this compound.

Transformation from Carbamoyl Chlorides or Fluorides to Bromides

The conversion of carbamoyl chlorides or fluorides to carbamoyl bromides involves the substitution of the chlorine or fluorine atom with bromine. The feasibility of this exchange is influenced by thermodynamic and kinetic factors. Thermodynamically, the reaction is driven by the relative strengths of the carbon-halogen bonds. The C-F bond is significantly stronger than the C-Cl and C-Br bonds, making the exchange of fluoride for bromide challenging. nih.gov Conversely, the C-Cl bond is closer in energy to the C-Br bond, making the chloride-to-bromide exchange more favorable. nih.gov

Kinetically, the reaction often relies on the principle of mass action, such as the precipitation of the resulting metal chloride or fluoride salt in a specific solvent to drive the equilibrium toward the desired bromide product. frontiersin.org While widely used for alkyl and aryl halides, the application of this reaction to carbamoyl halides is less documented but follows similar principles. nih.govfrontiersin.org The reaction involves a nucleophilic attack by a bromide ion on the electrophilic carbonyl carbon of the carbamoyl halide.

Influence of Inorganic Metal Halide Salts and Reaction Parameters

The success of a halogen exchange reaction is highly dependent on the choice of the inorganic metal halide salt and the reaction conditions. rsc.org

Inorganic Metal Halide Salts: A variety of metal bromides can serve as the bromide source, including alkali metal salts like sodium bromide (NaBr) and potassium bromide (KBr), or transition metal salts. The choice of cation can influence the solubility and reactivity of the bromide salt in the chosen solvent. rsc.org For example, in the conversion of aryl bromides to iodides, copper(I) iodide (CuI) has been used as a catalyst in conjunction with sodium iodide (NaI). acs.org Similar metal-catalyzed approaches may be applicable to carbamoyl halide transformations.

Reaction Parameters:

Solvent: The solvent plays a crucial role. Aprotic polar solvents are often used as they can dissolve the inorganic salt while not interfering with the reaction. The choice of solvent can also determine the solubility of the byproduct metal halide, which can help drive the reaction equilibrium. For instance, the precipitation of NaCl in acetone (B3395972) is the driving force for the classic Finkelstein reaction. frontiersin.org

Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially when a strong C-F bond needs to be cleaved.

Catalysts: Phase-transfer catalysts can be employed to facilitate the transport of the bromide anion from the solid or aqueous phase to the organic phase where the carbamoyl halide is dissolved. rsc.org As mentioned, transition metal catalysts, particularly those based on copper or nickel, have been shown to be effective in mediating halogen exchange in aryl halides and could potentially be adapted for carbamoyl halides. nih.govacs.org

The table below summarizes the key parameters influencing halogen exchange reactions.

ParameterInfluence on ReactionExamplesReference
Metal Halide Salt Source of nucleophile; cation affects solubility and reactivity.NaBr, KBr, CuI, NiBr₂ nih.govrsc.orgacs.org
Solvent Affects solubility of reactants and byproducts, influencing equilibrium.Acetone, Dioxane, n-Butanol, DMF frontiersin.orgacs.org
Temperature Provides activation energy for bond cleavage.Elevated temperatures (e.g., 90-140°C) nih.gov
Catalyst Can lower activation energy and improve reaction rates.Phase-transfer catalysts, Copper(I) salts, Nickel(II) complexes nih.govrsc.org

Electrophilic Introduction of the Difluoromethyl Group.nih.gov

The introduction of a difluoromethyl group is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. rsc.org Electrophilic difluoromethylation is a significant strategy for forming C-CF2H bonds. This approach typically involves the use of a reagent that delivers an electrophilic "CF2H" equivalent to a nucleophilic substrate. While direct electrophilic introduction to form an N-(Difluoromethylidene) moiety is complex, the underlying principles of electrophilic difluoromethylation are foundational.

The reaction of electrophilic difluoromethylating agents with N-H containing compounds, such as amines and amides, is a common method for synthesizing N-CF2H compounds. nih.gov These reactions often proceed via the formation of a difluorocarbene (CF2) intermediate, which is highly electrophilic and reacts with nucleophilic nitrogen atoms. rsc.org For instance, reagents like fluoroform (CHF3) can be deprotonated by a strong base to generate the difluorocarbene, which is then trapped by an amine. rsc.org Another approach involves the use of S-(difluoromethyl)diarylsulfonium salts, which can act as electrophilic difluoromethyl sources, although their reactivity with primary and secondary amines can be limited. researchgate.net

The general mechanism for the reaction of difluorocarbene with an N-H compound can be depicted as follows:

CHF3 + Base → [:CF2] + [H-Base]+ + F-

R2NH + [:CF2] → R2N-CF2H

This methodology provides a basis for understanding how the N-CF2H linkage, a key feature of the target molecule's tautomeric form (N-(difluoromethyl)carbamoyl bromide), can be constructed.

Regioselectivity is a crucial aspect when synthesizing complex molecules with multiple reactive sites. In the context of precursors to this compound, strategies that allow for the selective functionalization of a specific position are highly valuable. For example, in molecules containing multiple nitrogen atoms or other nucleophilic centers, directing the difluoromethylation to the desired nitrogen is essential.

Ligand-controlled transition metal catalysis has emerged as a powerful tool for achieving high regioselectivity in fluorination reactions. For instance, palladium/N-heterocyclic carbene (NHC) catalytic systems have been developed for the regioselective defluorinative functionalization of gem-difluorocyclopropanes. nih.gov While not a direct synthesis of the target molecule, this demonstrates how catalyst and ligand choice can precisely control the site of C-F bond functionalization, a principle that can be applied to the synthesis of complex fluorinated molecules. nih.gov Similarly, highly regioselective hydrofluorination of alkynes using specialized HF-based reagents can produce gem-difluoromethylene compounds, which could serve as precursors. acs.orgsemanticscholar.org

The table below summarizes different approaches to regioselective functionalization relevant to the synthesis of fluorinated organic compounds.

MethodologyReagents/CatalystSubstrate TypeOutcomeReference
Ligand-Controlled Defluorinative AlkylationPd/NHC Ligandsgem-DifluorocyclopropanesMono-fluorinated terminal alkenes nih.gov
Hydrofluorination of AlkynesDMPU/HF, Gold CatalystTerminal and Internal AlkynesFluoroalkenes and gem-Difluoromethylene compounds acs.orgsemanticscholar.org

Modular Synthesis and Late-Stage Functionalization Approaches.Current time information in Merrimack County, US.

Modular synthesis, which involves the assembly of a target molecule from pre-functionalized building blocks, is an efficient and flexible strategy. In the context of this compound, a modular approach could involve the synthesis of a key intermediate, such as an N-difluoromethylcarbamoyl fluoride, which can then be converted to the target bromide. nih.gov

Recent research has demonstrated the synthesis of N-difluoromethylcarbamoyl fluorides from thioformamides in a one-pot conversion involving desulfurization-fluorination and acylation. nih.gov These carbamoyl fluoride building blocks are stable and can be diversified into a variety of N-CF2H carbonyl compounds. nih.gov This modular strategy allows for the late-stage introduction of the desired halide, in this case, bromide, potentially through a nucleophilic substitution reaction.

The general synthetic route can be envisioned as:

Thioformamide → [Intermediate] → N-Difluoromethylcarbamoyl Fluoride → this compound

This approach is advantageous as it allows for the synthesis of a range of analogues by simply changing the final halogenating agent. The stability and reactivity of the carbamoyl fluoride intermediate make it a valuable platform for late-stage functionalization.

The following table outlines the key steps in a potential modular synthesis based on this building block approach.

StepStarting MaterialKey ReagentsProductPurposeReference
1ThioformamideDesulfurizing/Fluorinating agents, Acylating agentN-Difluoromethylcarbamoyl FluorideCreation of a stable, versatile building block nih.gov
2N-Difluoromethylcarbamoyl FluorideBrominating agentThis compoundLate-stage introduction of the bromide functionality-

This modular and late-stage functionalization strategy offers a promising pathway for the synthesis of this compound and related compounds, enabling the exploration of their chemical and biological properties. bohrium.com

Reactivity and Transformation Pathways of N Difluoromethylidene Carbamoyl Bromide

Nucleophilic Addition Reactions

Nucleophilic addition to the electrophilic carbonyl carbon of carbamoyl (B1232498) halides is a fundamental transformation pathway. wikipedia.org For N-(Difluoromethylidene)carbamoyl bromide, this reactivity is central to the synthesis of various N-difluoromethyl (N-CF2H) functionalized molecules.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

One of the most direct methods for forming carbon-carbon bonds at the carbonyl center is through the reaction with potent carbon nucleophiles, such as Grignard reagents. acs.org The reaction of N-CF2H carbamoyl halides with organomagnesium compounds provides a facile and high-yielding route to N-difluoromethyl amides. d-nb.info

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the carbamoyl halide. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the bromide ion yields the corresponding N-difluoromethylated amide. This reaction is typically rapid, often completing in minutes at room temperature. acs.org

Research on the analogous N-CF2H carbamoyl fluorides has demonstrated that this transformation is highly efficient with a variety of alkyl and aryl Grignard reagents. acs.orgd-nb.info This suggests that this compound would behave similarly, serving as a robust electrophile for this class of organometallic nucleophiles.

Formation of N-Difluoromethyl Amides and Related Carbonyl Derivatives

The synthesis of N-difluoromethyl amides is a direct and significant application of the nucleophilic addition pathway. chemistryviews.org As established with N-CF2H carbamoyl fluorides, their reaction with Grignard reagents leads to the corresponding amides in high yields. acs.orgd-nb.info This methodology represents a cornerstone for accessing this important class of compounds, which are of growing interest in medicinal and agrochemical research. chemistryviews.orgnih.gov

Beyond Grignard reagents, other nucleophiles can be employed to generate a diverse array of N-difluoromethylated carbonyl derivatives. The reaction with amines, for instance, leads to the formation of N-CF2H ureas. Studies have shown that biologically active molecules containing primary or secondary amine functionalities can be successfully coupled with the N-CF2H carbonyl motif to create novel hybrid drug candidates. acs.org Similarly, reactions with alcohols and thiols would be expected to yield N-CF2H carbamates and thiocarbamates, respectively. These transformations underscore the utility of N-(Difluoromethylidene)carbamoyl halides as versatile building blocks for a wide range of previously underexplored N-difluoromethylated compounds. chemistryviews.orgnih.gov

Nucleophile TypeReagent ExampleProduct ClassSignificance
Organometallic (C-nucleophile)Alkyl/Aryl Grignard ReagentN-Difluoromethyl AmideForms C-C bond, direct access to amides. acs.orgd-nb.info
Amine (N-nucleophile)Primary/Secondary AmineN-Difluoromethyl UreaForms C-N bond, useful for drug hybrids. acs.org
Alcohol (O-nucleophile)Alcohol/PhenolN-Difluoromethyl Carbamate (B1207046)Forms C-O bond, creates carbamate derivatives. chemistryviews.org
Thiol (S-nucleophile)Thiol/ThiophenolN-Difluoromethyl ThiocarbamateForms C-S bond, creates thiocarbamate derivatives. chemistryviews.org

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. rsc.org Carbamoyl halides, including this compound, can serve as electrophilic partners in these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

Transition Metal-Catalyzed C-C and C-N Bond Formations

Carbamoyl halides have been shown to participate in a variety of transition metal-catalyzed transformations. rsc.org For instance, palladium-catalyzed Suzuki-type cross-coupling reactions of 2-pyridyl carbamoyl fluorides with boronic acids have been developed to synthesize medicinally relevant pyridyl amides. rsc.org In such reactions, the carbamoyl halide undergoes oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the ketone product and regenerate the catalyst. The reactivity of the carbamoyl halide is often enhanced by directing groups that can coordinate to the metal center. rsc.org

While specific examples utilizing this compound are not extensively documented, the established reactivity of other carbamoyl halides in reactions like Suzuki, Stille, and Sonogashira couplings provides a strong basis for its potential utility in forming C-C bonds. rsc.org Similarly, Buchwald-Hartwig amination protocols could potentially be adapted for C-N bond formation.

Intramolecular Cyclization Reactions

Intramolecular reactions provide a powerful strategy for the rapid construction of cyclic and heterocyclic frameworks. This compound, possessing a reactive electrophilic center, can be tethered to a nucleophile or a radical acceptor within the same molecule to facilitate cyclization.

The generation of carbamoyl radicals from carbamoyl halides offers a pathway to cyclization. rsc.orgresearchgate.net For example, photoredox catalysis can be used to generate a carbamoyl radical from a carbamoyl chloride precursor. nih.gov If the nitrogen atom of the carbamoyl chloride is attached to an alkyl chain containing a double bond, an intramolecular radical cyclization can occur to form cyclic products such as β-lactams. nih.gov A similar radical-initiated pathway could be envisioned for this compound.

More recently, photoredox-catalyzed methods have enabled the intramolecular addition of a carbamoyl radical onto an aromatic ring in a dearomative spirocyclization reaction to access complex spiro-oxindoles. acs.org This type of transformation, which involves a 5-exo-trig cyclization of the carbamoyl radical, highlights the potential for forming complex polycyclic systems from appropriately substituted carbamoyl precursors. acs.org

Furthermore, intramolecular nucleophilic attack on the carbamoyl group can also lead to cyclization. If a nucleophilic moiety (such as an alcohol, amine, or stabilized carbanion) is present elsewhere in the molecule at a suitable position, it can attack the electrophilic carbonyl carbon, displacing the bromide and forming a lactam or other heterocyclic structure. nih.govresearchgate.net The specific outcome of such reactions depends on the nature of the tether, the nucleophile, and the reaction conditions employed.

Fluorocarbamoylation Reactions

Fluorocarbamoylation reactions, which involve the addition of a carbamoyl group and a fluorine atom across a double or triple bond, are powerful methods for synthesizing complex fluorinated molecules. While specific examples utilizing this compound are not documented, studies on analogous carbamoyl fluorides provide insight into potential reactivity. For instance, BF₃-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl fluorides has been shown to produce 3-(fluoromethylene) oxindoles and γ-lactams with high stereoselectivity. This reaction proceeds through a halide recycling mechanism where the catalyst acts as both a fluoride (B91410) source and a Lewis acid activator. It is plausible that this compound could undergo similar transformations, although the reactivity would be influenced by the weaker carbon-bromine bond compared to the carbon-fluorine bond.

Synthesis of Fluorinated Heterocycles via Cyclization

The synthesis of fluorinated heterocycles is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. Carbamoyl halides serve as key building blocks in these syntheses. While direct examples involving this compound are scarce, the general reactivity of carbamoyl halides in cyclization reactions is well-established. For example, nickel-catalyzed enantioselective carbocarbamoylation of unactivated alkenes using carbamoyl fluorides yields chiral γ-lactams. The synthesis of various N-difluoromethylated heterocycles like triazoles, indoles, and pyridones has been achieved, often starting from precursors other than N-(Difluoromethylidene)carbamoyl halides. The potential for this compound to participate in similar transition-metal-catalyzed cyclization reactions to form nitrogen-containing heterocycles remains an area for future investigation.

Reduction and Derivatization to N-Difluoromethyl Formamides and Amines

The reduction of carbamoyl halides is a key transformation for accessing formamides and amines. Research has demonstrated the efficient reduction of N-CF₃ and N-CF₂H carbamoyl fluorides to their corresponding formamides using reducing agents like sodium borohydride. researchgate.netnih.gov This method is characterized by its operational simplicity and tolerance of a wide range of functional groups. nih.gov

Following this precedent, this compound could likely be reduced to yield N-difluoromethyl formamides. Further reduction of the resulting formamide (B127407) could potentially lead to the corresponding N-difluoromethyl amine, although the stability of such amines can be a challenge. The derivatization of N-CF₂H carbamoyl fluorides has been shown to be a robust strategy for accessing a variety of N-difluoromethyl amides, (thio)carbamates, and ureas, underscoring the potential of the N-CF₂H carbamoyl motif as a versatile building block. nih.gov

Table 1: Potential Reduction Products of this compound

Starting Material Reducing Agent Potential Product
This compound NaBH₄ N-Difluoromethyl formamide

This table is based on the reactivity of analogous carbamoyl fluorides.

Comparative Reactivity Studies with Other Carbamoyl Halides (e.g., Fluorides, Chlorides)

The reactivity of carbamoyl halides is significantly influenced by the nature of the halogen atom. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br, which generally leads to increased reactivity for the bromide and chloride analogs compared to the fluoride in nucleophilic substitution reactions.

Carbamoyl fluorides are often more stable and selective than their chloride counterparts, making them valuable reagents in organic synthesis. nih.gov However, in certain transition-metal-catalyzed reactions, the choice of halide can be critical. For instance, in a nickel-catalyzed cross-coupling reaction, a carbamoyl fluoride showed enhanced reactivity and enantioselectivity compared to the corresponding carbamoyl chloride. Conversely, carbamoyl chlorides have been extensively used in a diverse range of transition-metal-catalyzed transformations, including cross-coupling and annulation reactions. rsc.org

Table 2: General Reactivity Comparison of Carbamoyl Halides

Property Carbamoyl Fluoride Carbamoyl Chloride Carbamoyl Bromide (Predicted)
C-X Bond Strength Strongest Intermediate Weakest
Electrophilicity Moderate High Highest
Stability High Moderate Low to Moderate

| Selectivity | High | Moderate | Potentially Lower |

This table presents a generalized comparison based on established chemical principles and data from related compounds.

Experimental Mechanistic Elucidation.

Identification and Characterization of Key Reaction Intermediates

Detailed studies identifying and characterizing key reaction intermediates in transformations involving this compound are not present in the available scientific literature. The characterization of transient species, such as carbene, nitrene, radical, or ionic intermediates, through spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) or computational modeling has not been reported for this compound. Therefore, no data on the structure, stability, or reactivity of intermediates specific to the reactions of this compound can be provided.

Halide Recycling Mechanisms in Catalytic Transformations

No published research was found describing halide recycling mechanisms in catalytic transformations that specifically involve this compound. Mechanistic studies detailing how a halide (bromide in this case) might be transferred and regenerated within a catalytic cycle, for instance in reactions catalyzed by Lewis acids or transition metals, are absent from the literature for this compound. As such, there are no documented catalytic cycles or experimental evidence supporting such mechanisms for this compound.

Influence of Solvent Systems and Catalytic Species on Reaction Mechanisms

There is no available research data on the influence of different solvent systems or various catalytic species on the reaction mechanisms of this compound. Investigations into how solvent polarity, proticity, or coordinating ability affect reaction rates, selectivity, or the stability of intermediates have not been documented. Similarly, studies comparing the effects of different catalysts (e.g., transition metals, organocatalysts) on the reaction pathways of this specific compound are not found in the scientific literature.

Conclusion

N-(Difluoromethylidene)carbamoyl bromide is a specialized reagent with significant potential in modern synthetic chemistry. Its unique structure allows for diverse reactivity, making it a valuable tool for the introduction of fluorine and the construction of complex molecular architectures, particularly fluorinated heterocycles. While further research is needed to fully explore its synthetic potential and characterize its properties, its foundation in the well-established chemistry of carbamoyl (B1232498) halides and the growing importance of organofluorine compounds positions it as a reagent of continuing interest. Future work will likely focus on expanding its reaction scope and applying it to the synthesis of functional materials and biologically active compounds.

Spectroscopic Characterization and Advanced Analytical Methodologies

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and gaining insights into molecular structure and conformation.

The IR and Raman spectra of N-(Difluoromethylidene)carbamoyl bromide would be dominated by absorptions corresponding to its key functional groups.

C=O Stretch: A strong absorption band is expected in the IR spectrum in the region of 1750-1850 cm⁻¹ for the carbonyl (C=O) stretching vibration. The high frequency is due to the electron-withdrawing effects of the bromine atom and the difluoromethylidene group.

C=N Stretch: The carbon-nitrogen double bond (C=N) of the difluoromethylidene group would likely exhibit a stretching vibration in the range of 1640-1690 cm⁻¹.

C-F Stretches: Strong, characteristic C-F stretching bands are anticipated in the 1100-1300 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in intense absorptions.

C-Br Stretch: The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹. orgchemboulder.com

Illustrative Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
C=OStretch1750 - 1850Strong
C=NStretch1640 - 1690Medium
C-FAsymmetric Stretch1200 - 1300Strong
C-FSymmetric Stretch1100 - 1200Strong
C-BrStretch500 - 700Medium-Strong

Note: This table presents expected frequency ranges based on characteristic group frequencies. Actual experimental values may differ.

Vibrational spectroscopy can also be used to study the conformational isomers (rotamers) of a molecule. While the parent this compound has limited conformational flexibility, derivatives with rotatable bonds could exist in different conformations. These different spatial arrangements can give rise to distinct vibrational frequencies. By analyzing the IR and Raman spectra, potentially at different temperatures, it may be possible to identify and quantify the different conformers present in a sample. rsc.orgchemicalbook.com For instance, variations in the position and intensity of certain bands in the fingerprint region could be correlated with specific rotational isomers.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns. For this compound (C2BrF2NO), the nominal molecular weight can be calculated, and its fragmentation in the mass spectrometer can be predicted based on the relative strengths of its chemical bonds.

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]+• corresponding to the intact molecule. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of approximately equal intensity.

Predicted Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for similar organic halides and carbonyl compounds suggest the following possibilities:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. This could result in the loss of the bromine radical (•Br) or the difluoromethylideneamino group (•N=CF2).

Loss of Carbon Monoxide: The carbonyl group can be lost as a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for many carbonyl-containing compounds.

Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and can cleave to form a stable acylium ion.

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible if the structure allows, though less likely in this specific small molecule.

A hypothetical fragmentation pattern is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zComments
[C2BrF2NO]+•(Calculated MW)Molecular ion; expected as an M/M+2 doublet.
[C2F2NO]+(MW - Br)Loss of a bromine radical.
[BrCO]+(MW - NCF2)Loss of the difluoromethylideneamino group.
[CF2N]+(MW - BrCO)Resulting from cleavage of the N-C bond.
[COBr]+(MW - CF2N)Another possible acylium ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound are the carbonyl group (C=O) and the imine group (C=N), which are in conjugation.

The electronic spectrum of this compound is expected to be characterized by the following transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugation between the C=N and C=O double bonds, a bathochromic (red) shift to a longer wavelength is anticipated compared to isolated chromophores.

n → π* Transitions: These involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths.

The presence of the bromine atom may also influence the spectrum. While the C-Br bond itself does not absorb strongly in the near-UV region, the electronegativity of the bromine can have a slight effect on the energy levels of the molecular orbitals of the conjugated system.

Table 2: Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted Wavelength (λmax) RangeNotes
π → π~200-250 nmExpected to be the most intense absorption band. The exact position will depend on the solvent polarity.
n → π~280-320 nmA weaker absorption band at a longer wavelength.

Advanced Spectroscopic Techniques in Chemical Analysis

To gain deeper insights into the structure, dynamics, and interactions of complex chemical systems, advanced spectroscopic techniques are employed.

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique that can be used to study changes in spectra induced by an external perturbation (e.g., temperature, concentration, or reaction time). nih.govresearchgate.net It can enhance spectral resolution and help to identify subtle correlations between different spectral features. nih.govresearchgate.net

In the context of this compound, which is likely a reactive intermediate, 2D-COS could be particularly valuable for:

Monitoring Reaction Kinetics: By collecting spectra as a function of time during a reaction involving this compound, 2D-COS can help to identify transient species and elucidate the sequence of bond-forming and bond-breaking events.

Analyzing Complex Mixtures: If this compound is present in a mixture with other reactants, products, and byproducts, 2D-COS can help to deconvolve the overlapping spectral features and identify the spectral signatures of each component. nih.gov

Should this compound or its derivatives be used to modify surfaces or form thin films, surface-sensitive spectroscopic techniques would be crucial for characterizing the interfacial properties. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Sum-Frequency Generation (SFG) spectroscopy could provide information on:

Elemental Composition and Chemical State: XPS can identify the elements present on the surface and provide information about their chemical bonding environment. nih.gov This would be useful for confirming the presence and integrity of the difluoromethylidene and carbamoyl (B1232498) bromide moieties on a surface.

Molecular Orientation: SFG is a vibrational spectroscopy technique that is sensitive to the orientation of molecules at an interface. It could be used to determine how molecules derived from this compound are oriented on a substrate.

The application of these advanced techniques would provide a more complete picture of the chemical and physical properties of this compound and materials derived from it.

Research Directions and Future Perspectives for N Difluoromethylidene Carbamoyl Bromide

Development of Novel and Sustainable Synthetic Routes

The viability of N-(Difluoromethylidene)carbamoyl bromide as a synthetic tool is contingent upon the development of efficient, safe, and sustainable methods for its preparation. Current approaches to similar fluorinated motifs often rely on hazardous reagents or harsh conditions, necessitating a shift towards more advanced and environmentally conscious strategies. nih.govnih.gov

Future research will prioritize the development of synthetic routes that align with the principles of green chemistry. rsc.org A primary goal is to move away from toxic and gaseous reagents like phosgene (B1210022) and its derivatives, which have been traditionally used in the synthesis of related carbamoyl (B1232498) halides. yorku.caresearchgate.net One promising avenue is the use of carbon dioxide (CO₂) as an inexpensive and abundant C1 source, which has been successfully employed for the synthesis of some carbamoyl fluoride (B91410) derivatives. researchgate.netresearchgate.net Another approach involves the in situ generation of reactive intermediates from stable, easy-to-handle precursors. For instance, methods using difluorocarbene precursors combined with an oxidant to generate a difluorophosgene surrogate in situ could be adapted. researchgate.netorganic-chemistry.org These strategies avoid the handling of highly toxic gas and often proceed under mild conditions. researchgate.netorganic-chemistry.org The development of one-pot procedures that combine multiple reaction steps without the need for isolating intermediates would further enhance the efficiency and sustainability of the synthesis. rsc.org

Table 1: Potential Green Synthesis Strategies
ApproachKey PrecursorsPotential AdvantagesRelevant Precedent
CO₂ UtilizationDifluoromethylidene amine, CO₂, Deoxybrominating agentUses a renewable C1 source; avoids phosgene.Synthesis of carbamoyl fluorides from amines and CO₂. researchgate.netresearchgate.net
In Situ Intermediate GenerationDifluorocarbene precursor (e.g., PDFA), OxidantAvoids handling of toxic difluorophosgene; uses bench-stable reagents. organic-chemistry.orgGeneration of difluorophosgene surrogate for carbamoyl fluoride synthesis. researchgate.netorganic-chemistry.org
Flow ChemistryOptimized batch reagentsImproved safety, scalability, and control over reaction conditions.Flow electrochemical preparation of carbamoyl fluorides. nih.gov

Photocatalysis and electrochemistry represent powerful tools for accessing highly reactive intermediates under exceptionally mild conditions, aligning with green chemistry principles. youtube.com Visible-light photoredox catalysis, for example, can facilitate bond formations that are otherwise challenging. nih.govrsc.org Future research could explore the photocatalytic coupling of a suitable N-difluoromethylidene precursor with a bromine source. This approach could offer high functional group tolerance and operational simplicity. researchgate.net

Electrosynthesis offers an alternative, reagent-minimal approach to chemical transformations. youtube.com The anodic oxidation of precursor molecules can generate highly electrophilic cationic intermediates that can be trapped by a bromide source. nih.govyoutube.com The development of an electrochemical method for synthesizing this compound could offer significant advantages in terms of safety, scalability, and sustainability, potentially operating in both batch and continuous-flow setups. nih.gov

Expansion of Reactivity Profiles and Catalytic Applications

Understanding and expanding the reactivity of this compound is crucial for its establishment as a valuable synthetic building block. Its structure suggests a dual reactivity profile: electrophilic character at both the carbamoyl carbon and the imine carbon.

A key frontier in modern organic synthesis is the control of stereochemistry. Future work should focus on developing asymmetric transformations using this compound. For reactions involving the addition of nucleophiles to the C=N bond, the use of chiral catalysts, such as chiral phosphoric acids, could enable the enantioselective synthesis of complex molecules containing a stereogenic center bearing a difluoromethylamino group. rsc.org The development of catalytic systems that can control the stereochemical outcome of derivatization reactions will be essential for the application of this compound in the synthesis of chiral drugs and agrochemicals.

The development of novel methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in organic chemistry. researchgate.net this compound is a promising substrate for such transformations. The acyl bromide moiety is a classic electrophilic site for reactions with a wide range of nucleophiles (e.g., amines, alcohols, organometallic reagents) to form new C-N, C-O, and C-C bonds, respectively.

Furthermore, the difluoromethylidene group (C=N) is expected to react with various nucleophiles. Research into transition-metal-catalyzed cross-coupling reactions could unlock new pathways. yorku.ca For example, a catalytic cycle involving oxidative addition into the C-Br bond, followed by transmetalation and reductive elimination, could enable the coupling of various fragments to the carbamoyl group. The insertion of difluorocarbene, a related C1 building block, into carbon-zinc and carbon-silicon bonds has been shown to generate versatile fluorinated organometallic species capable of further bond formation. nih.gov Similar strategies that harness the reactivity of the difluoromethylidene unit could lead to the discovery of novel bond-forming reactions. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Given the likely high reactivity and potential instability of this compound, computational chemistry will be an indispensable tool for guiding synthetic efforts. bohrium.com Advanced computational modeling can provide critical insights into the molecule's properties and reactivity before embarking on extensive experimental work.

Density Functional Theory (DFT) studies can be employed to optimize the molecular geometry, analyze the electronic structure, and predict spectroscopic signatures. doi.orgnih.gov Frontier Molecular Orbital (FMO) analysis, including visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict the compound's reactivity towards nucleophiles and electrophiles. doi.org Calculating the Molecular Electrostatic Potential (MESP) surface can identify the most electron-rich and electron-poor regions of the molecule, further clarifying its electrophilic and nucleophilic sites. doi.org

Moreover, computational modeling can be used to investigate potential reaction mechanisms, calculate activation barriers, and predict the thermodynamic feasibility of proposed synthetic routes and subsequent reactions. researchgate.net This predictive power can accelerate the discovery of optimal reaction conditions and catalysts, minimizing trial-and-error experimentation and providing a deeper understanding of the underlying chemical principles. researchgate.netbohrium.com

Table 2: Application of Computational Methods
Computational MethodObjectivePredicted Outcome
Density Functional Theory (DFT)Determine ground-state geometry and electronic structure.Bond lengths, bond angles, charge distribution. doi.org
Frontier Molecular Orbital (FMO) AnalysisIdentify sites for nucleophilic/electrophilic attack.Energy and distribution of HOMO/LUMO. doi.org
Molecular Electrostatic Potential (MESP)Visualize charge distribution and reactive sites.Maps of electrostatic potential on the electron density surface. doi.org
Transition State (TS) SearchingElucidate reaction mechanisms and predict kinetics.Activation energies and geometries of transition states. researchgate.net

High-Level Quantum Chemical Calculations for Precise Prediction

While experimental data on this compound is not extensively available in the public domain, the precise prediction of its chemical behavior is achievable through high-level quantum chemical calculations. Such computational studies are crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties, thereby guiding its synthetic applications.

Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, can provide invaluable insights. These methods can be used to calculate a range of molecular properties that are critical for predicting reactivity and stability.

Key Predicted Properties of this compound:

PropertySignificance in Predicting Reactivity
Molecular Geometry Provides the three-dimensional arrangement of atoms, bond lengths, and angles, which are fundamental to understanding steric hindrance and approach trajectories for reacting species.
Electron Density Distribution Highlights regions of high and low electron density, indicating nucleophilic and electrophilic centers within the molecule. The carbon atom of the C=N bond is expected to be highly electrophilic.
Frontier Molecular Orbitals (HOMO/LUMO) The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The LUMO is likely centered on the π* orbital of the C=N bond, making it susceptible to nucleophilic attack.
Vibrational Frequencies Calculated vibrational spectra can aid in the experimental identification and characterization of the compound, for instance, through infrared (IR) spectroscopy.
Reaction Pathway Energetics Quantum chemical calculations can model the energy profiles of potential reactions, identifying transition states and activation barriers. This allows for the prediction of reaction feasibility and selectivity under different conditions.

By performing these high-level calculations, researchers can build a robust theoretical framework to anticipate the behavior of this compound in various chemical environments, thus accelerating its adoption in synthetic chemistry.

Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. For a reagent like this compound, these technologies can be instrumental in navigating the vast landscape of possible reactions and optimizing reaction conditions.

ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new, untested reactions. In the context of this compound, an ML model could predict its reactivity with a diverse range of nucleophiles, catalysts, and solvent systems. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.

Applications of ML and AI in the study of this compound:

Application AreaDescriptionPotential Impact
Reaction Outcome Prediction An algorithm trained on a database of reactions involving similar electrophilic fluorinated compounds could predict the major product of a reaction involving this compound.Enables rapid screening of potential synthetic routes and identification of high-yield pathways.
Reaction Condition Optimization ML models can identify the optimal temperature, solvent, catalyst, and stoichiometry for a desired transformation by analyzing a multidimensional parameter space that would be impractical to explore experimentally.Leads to improved reaction yields, reduced side products, and more sustainable chemical processes.
Novel Reaction Discovery AI algorithms can be designed to propose entirely new synthetic transformations by identifying unprecedented patterns in reactivity data.Could uncover novel applications of this compound in the synthesis of previously inaccessible molecular architectures.
Predictive Toxicology and Properties ML models can be used to predict the physicochemical and toxicological properties of molecules synthesized from this compound, aiding in the early stages of drug discovery and materials science.Facilitates the design of safer and more effective chemical entities.

The integration of these computational tools will undoubtedly accelerate the exploration and application of this promising fluorinated building block.

Strategic Integration into Complex Molecular Architectures

The true value of a synthetic building block is realized in its ability to be seamlessly integrated into complex and functionally relevant molecules. The unique electronic properties conferred by the difluoromethylidene group make this compound a highly attractive reagent for this purpose.

Utility as a Building Block in Scaffold Diversification

In drug discovery and materials science, the ability to rapidly generate a diverse library of compounds around a central molecular scaffold is of paramount importance. This compound is well-suited for this role due to its potential to introduce a versatile functional handle that can be further elaborated.

The reaction of this compound with bifunctional or polyfunctional molecules can lead to the creation of novel scaffolds. For instance, its reaction with a molecule containing both an amine and a hydroxyl group could proceed selectively at one site, leaving the other available for subsequent chemical modification. This allows for the systematic variation of peripheral substituents, a key strategy in structure-activity relationship (SAR) studies.

Examples of Scaffold Diversification Strategies:

Starting ScaffoldReaction with this compoundResulting Functionalized ScaffoldPotential for Further Diversification
Amino-substituted heterocycleAcylation of the amino groupHeterocycle bearing a -NH-C(=O)-N=CF₂ moietyThe difluoromethylidene group can undergo further reactions, such as hydrolysis or addition of nucleophiles.
Dihydroxyaromatic compoundSelective acylation of one hydroxyl groupAromatic scaffold with a -O-C(=O)-N=CF₂ group and a free hydroxyl groupThe remaining hydroxyl group can be alkylated, acylated, or used in cross-coupling reactions.
DiamineMono-acylationDiamine with one -NH-C(=O)-N=CF₂ group and one free amino groupThe free amino group can be functionalized to introduce a wide range of substituents.

This capacity for scaffold diversification positions this compound as a valuable tool for medicinal chemists seeking to explore new regions of chemical space.

Access to Novel and Functionally Diverse Fluorinated Motifs

The introduction of fluorine into organic molecules can have a profound impact on their biological and material properties. Fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound provides a direct entry point to a range of unique fluorinated motifs that are not readily accessible through other synthetic routes.

The difluoromethylidene group itself is a bioisostere of a carbonyl group, but with significantly different electronic properties. Its incorporation into a molecule can lead to novel pharmacological profiles. Furthermore, the reactivity of this group allows for its conversion into other valuable fluorinated functionalities.

Transformations of the Difluoromethylidene Group to Access Diverse Fluorinated Motifs:

TransformationReagents and ConditionsResulting Fluorinated MotifSignificance
Hydrolysis Mild acidic or basic conditionsN-formyl-N-(difluoromethyl)amine (-N(CHF₂)-CHO)A difluoromethylated amide-like structure with altered hydrogen bonding capabilities.
Nucleophilic Addition Alcohols, amines, thiolsα-fluoro-α-substituted-N-(difluoromethyl)aminesCreates a stereocenter with a fluorine atom, offering opportunities for asymmetric synthesis.
Cycloaddition Reactions Dienes, 1,3-dipolesFluorinated heterocyclic compoundsProvides access to novel classes of fluorinated heterocycles with potential applications in medicinal chemistry.

The ability to generate such a diverse array of fluorinated motifs from a single building block underscores the strategic importance of this compound in the ongoing quest for new and improved functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(Difluoromethylidene)carbamoyl bromide with high purity?

  • The synthesis typically involves halogenation of carbamoyl precursors under anhydrous conditions. For example, bromination of N-(difluoromethylidene)carbamoyl derivatives using reagents like PBr₃ or HBr in non-polar solvents (e.g., dichloromethane) at controlled temperatures (0–5°C) can minimize side reactions . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity (>95%). Monitoring reaction progress via TLC or inline FTIR for carbonyl (C=O) and C-F bond signatures is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹⁹F NMR (δ ~ -100 to -120 ppm for CF₂) and ¹H NMR (δ ~ 6.5–7.5 ppm for carbamoyl protons) confirm structural integrity .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF identifies molecular ions ([M+H]⁺ or [M-Br]⁺ fragments) and validates molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect hydrolytic byproducts (e.g., carbamic acid derivatives) .

Q. How should this compound be stored to prevent degradation?

  • Store under inert gas (argon or nitrogen) at -20°C in amber vials to avoid moisture absorption and photolytic decomposition. Stability tests show a shelf life of 6–12 months when humidity is maintained below 5% .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethylidene and carbamoyl bromide moieties in nucleophilic substitutions?

  • The electron-withdrawing difluoromethylidene group enhances the electrophilicity of the adjacent carbamoyl bromide, facilitating nucleophilic attack (e.g., by amines or alcohols). Computational studies (DFT) reveal a lowered LUMO energy (~ -2.5 eV) at the carbonyl carbon, favoring SN2 mechanisms . Competing hydrolysis pathways can be suppressed using aprotic solvents (e.g., DMF or THF) with molecular sieves .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Discrepancies often arise from trace moisture or variable stoichiometry. Systematic optimization via Design of Experiments (DoE) is advised, focusing on:

  • Reagent ratios : Molar excess of brominating agents (1.2–1.5 eq.) to ensure complete conversion .
  • Temperature control : Lower temperatures (-10°C) reduce side-product formation (e.g., difluorocarbamate dimers) .
  • In situ monitoring : Raman spectroscopy tracks Br-C=O bond formation (peak ~ 550 cm⁻¹) .

Q. What applications exist for this compound in targeted drug delivery systems?

  • The compound serves as a bifunctional linker in prodrug design. For example, conjugation to cholesterol derivatives (e.g., DC-Chol analogs) enhances liposomal gene delivery efficiency by 30–50% compared to non-fluorinated analogs . In vivo studies show improved pharmacokinetics due to reduced enzymatic cleavage of the difluoromethylidene group .

Q. How do computational models predict the degradation pathways of this compound under physiological conditions?

  • Molecular dynamics simulations indicate rapid hydrolysis in aqueous media (t₁/₂ ~ 2–5 min at pH 7.4), forming non-toxic difluorocarbamic acid and bromide ions. This property is leveraged in biodegradable polymeric carriers for controlled release .

Methodological Recommendations

  • Synthetic protocols : Use Schlenk-line techniques for moisture-sensitive steps .
  • Analytical validation : Cross-validate NMR assignments with COSY and HSQC for ambiguous protons .
  • Computational tools : Employ Gaussian 16 with B3LYP/6-31G* basis sets for mechanistic modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.